molecular formula C16H24O3 B14563708 2-(4-Butoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane CAS No. 61920-15-8

2-(4-Butoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane

Cat. No.: B14563708
CAS No.: 61920-15-8
M. Wt: 264.36 g/mol
InChI Key: UVKFRIZNINLYHK-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring and a butoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane typically involves the reaction of 4-butoxybenzaldehyde with 2,4,5-trimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Butoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-Butoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Butoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

61920-15-8

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

2-(4-butoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane

InChI

InChI=1S/C16H24O3/c1-5-6-11-17-15-9-7-14(8-10-15)16(4)18-12(2)13(3)19-16/h7-10,12-13H,5-6,11H2,1-4H3

InChI Key

UVKFRIZNINLYHK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2(OC(C(O2)C)C)C

Origin of Product

United States

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